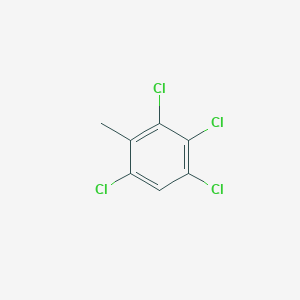
1,2,3,5-Tétrachloro-4-méthylbenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetrachloro-4-methylbenzene is a chlorinated aromatic compound with the molecular formula C7H4Cl4. It is a derivative of toluene, where four hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Applications De Recherche Scientifique
1,2,3,5-Tetrachloro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments.
Biology: Studied for its potential effects on biological systems and its role in environmental chemistry.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
Mode of Action
Based on its structural similarity to other chlorinated aromatic compounds, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,5-Tetrachloro-4-methylbenzene . For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemicals. Furthermore, its lipophilic nature may cause it to bioaccumulate in fatty tissues, potentially leading to long-term health effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrachloro-4-methylbenzene can be synthesized through the chlorination of toluene. The process involves the substitution of hydrogen atoms in the toluene molecule with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure selective chlorination .
Industrial Production Methods
In an industrial setting, the production of 1,2,3,5-Tetrachloro-4-methylbenzene involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gas chromatography-mass spectrometry for separation and purification .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5-Tetrachloro-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated toluene derivatives.
Substitution: Various substituted chlorinated aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrachloro-5-methylbenzene
- 2,3,4,6-Tetrachlorotoluene
- 1,2,4,5-Tetrachlorobenzene
Uniqueness
1,2,3,5-Tetrachloro-4-methylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other tetrachlorinated toluenes, it exhibits distinct behavior in electrophilic aromatic substitution reactions and has unique applications in various fields .
Propriétés
IUPAC Name |
1,2,3,5-tetrachloro-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURGNCIPRITNBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870790 |
Source


|
| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-40-1 |
Source


|
| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)
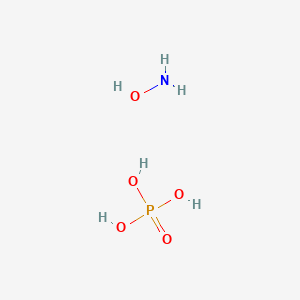
![5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one](/img/structure/B106221.png)
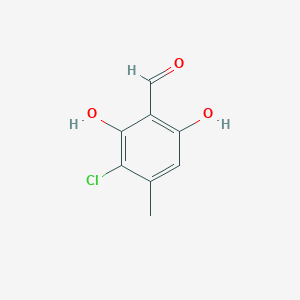
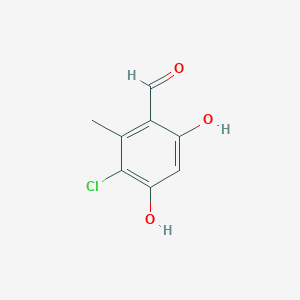
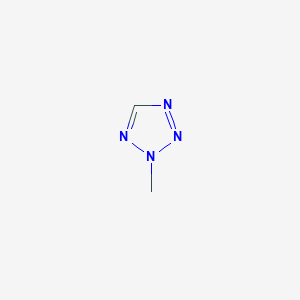
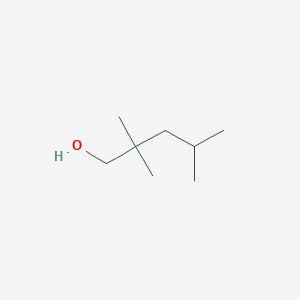
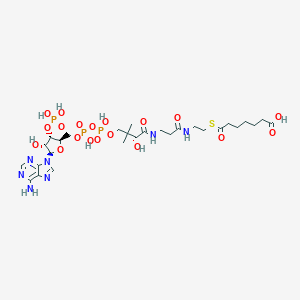


![6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)](/img/structure/B106257.png)
